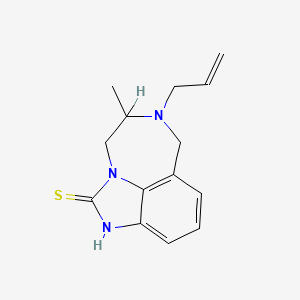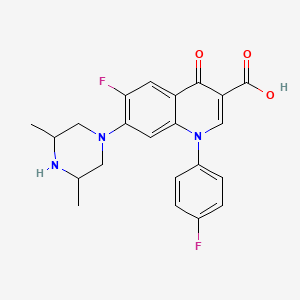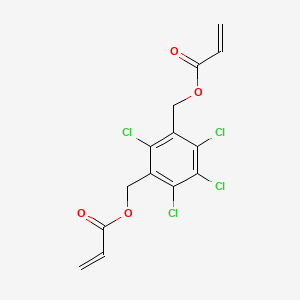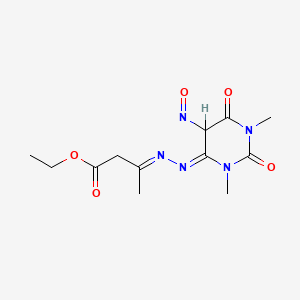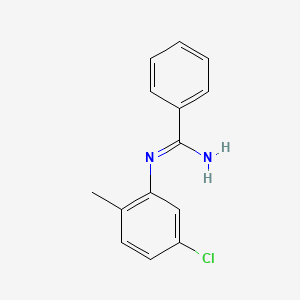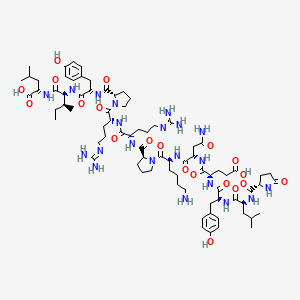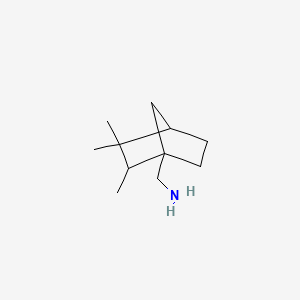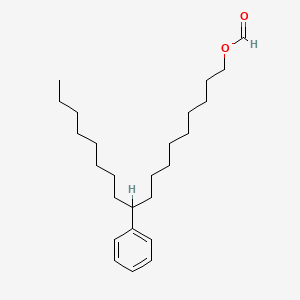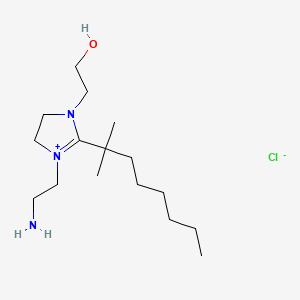
Urea, 1-(3-bromoallyl)-3-(1,2,3,4-tetrahydro-1-naphthyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(3-bromoallyl)-3-(1,2,3,4-tetrahydro-1-naphthyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both a brominated allyl group and a tetrahydronaphthyl moiety, suggests potential for interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For Urea, 1-(3-bromoallyl)-3-(1,2,3,4-tetrahydro-1-naphthyl)-, a possible synthetic route could involve the reaction of 1-(3-bromoallyl)amine with 1,2,3,4-tetrahydro-1-naphthyl isocyanate under controlled conditions. The reaction might be carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-50°C, and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The brominated allyl group may undergo oxidation reactions, potentially forming epoxides or other oxidized products.
Reduction: The compound could be reduced to remove the bromine atom or to hydrogenate the allyl group.
Substitution: The bromine atom in the allyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield epoxides, while substitution could produce a variety of new urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a useful intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, urea derivatives are often explored for their potential as pharmaceuticals. This compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties, due to its unique structural features.
Industry
In industry, such compounds could be used in the development of new materials, such as polymers or coatings, where the specific functional groups might impart desirable properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The brominated allyl group and the tetrahydronaphthyl moiety could play roles in binding to molecular targets or influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(3-chloroallyl)-3-(1,2,3,4-tetrahydro-1-naphthyl)-
- Urea, 1-(3-bromoallyl)-3-(phenyl)-
- Urea, 1-(3-bromoallyl)-3-(cyclohexyl)-
Uniqueness
Compared to similar compounds, Urea, 1-(3-bromoallyl)-3-(1,2,3,4-tetrahydro-1-naphthyl)- might exhibit unique reactivity due to the presence of both the brominated allyl group and the tetrahydronaphthyl moiety. These structural features could influence its chemical behavior and biological activity, making it a compound of interest for further research.
Properties
CAS No. |
102434-16-2 |
|---|---|
Molecular Formula |
C14H17BrN2O |
Molecular Weight |
309.20 g/mol |
IUPAC Name |
1-[(E)-3-bromoprop-2-enyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C14H17BrN2O/c15-9-4-10-16-14(18)17-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9,13H,3,6,8,10H2,(H2,16,17,18)/b9-4+ |
InChI Key |
AZOOAXBXLUHOCJ-RUDMXATFSA-N |
Isomeric SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NC/C=C/Br |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)NCC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


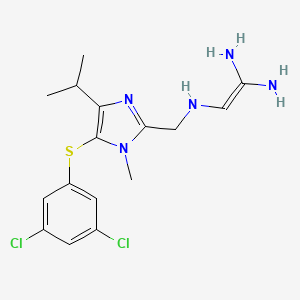
![7,18-bis(3-sulfanylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12697662.png)

